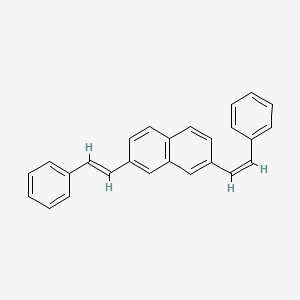

2,7-Bis(2-phenylvinyl)naphthalene

Description

Properties

Molecular Formula |

C26H20 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

7-[(Z)-2-phenylethenyl]-2-[(E)-2-phenylethenyl]naphthalene |

InChI |

InChI=1S/C26H20/c1-3-7-21(8-4-1)11-13-23-15-17-25-18-16-24(20-26(25)19-23)14-12-22-9-5-2-6-10-22/h1-20H/b13-11-,14-12+ |

InChI Key |

BAXGJINOQBOMFG-HEEUSZRZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)C=CC(=C3)/C=C\C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C=CC(=C3)C=CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Wittig Reactions

Historically, the synthesis of 2,7-bis(2-phenylvinyl)naphthalene has relied on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, to attach phenylvinyl groups onto naphthalene derivatives. These methods typically involve:

- Preparation of halogenated naphthalene intermediates (e.g., 2,7-dibromonaphthalene).

- Coupling with phenylvinyl precursors (e.g., phenylvinylboronic acids or stannanes).

2,7-Dibromonaphthalene + phenylvinylboronic acid → (Pd catalyst, base) → 2,7-bis(phenylethenyl)naphthalene

This approach offers high regioselectivity and yields but requires multiple steps and stringent reaction conditions.

Wittig and Horner–Wadsworth–Emmons (HWE) Reactions

Alternatively, Wittig or HWE reactions can be employed to install vinyl groups:

- Step 1: Synthesis of aldehyde or ketone intermediates at the 2,7-positions.

- Step 2: Wittig or HWE reaction with phosphonium or phosphonate reagents derived from benzyl or phenyl groups.

Naphthalene-2,7-dicarbaldehyde + Phosphonium ylide → 2,7-bis(phenylethenyl)naphthalene

This method is advantageous for constructing conjugated vinyl systems with stereocontrol, favoring the (E)-isomer.

Catalytic Disproportionation Methods

Recent research, especially from patents and industrial processes, indicates the use of disproportionation reactions catalyzed by metals or metal oxides to selectively produce 2,7-bis(2-phenylvinyl)naphthalene .

Disproportionation of Isopropyl Naphthalene

According to a patent (CN105272802B), a method involves:

- Reacting isopropyl naphthalene under controlled temperature (150–300°C) and pressure (0–3.0 MPa).

- Using catalysts such as aluminum oxide, titanium oxide, zinc oxide, or zirconium oxide .

- Achieving selective formation of 2,7-bis(2-phenylvinyl)naphthalene via a disproportionation process that rearranges the alkyl groups into vinyl derivatives.

| Parameter | Range | Remarks |

|---|---|---|

| Temperature | 150–270°C | Optimal at ~270°C |

| Pressure | 0–3.0 MPa | Atmospheric to moderate pressure |

| Catalyst | Metal oxides | Aluminum oxide preferred |

This process leverages the catalytic dealkylation and vinylation of naphthalene derivatives, producing the target compound with high selectivity.

Modern Synthetic Strategies

Palladium-Catalyzed Coupling of Styrene Derivatives

Recent literature (e.g., from ACS publications) describes the use of palladium-catalyzed coupling of styrene derivatives with naphthalene precursors:

Photochemical and Radical-Based Methods

Photochemical methods utilizing UV irradiation or radical initiators can induce vinylation of naphthalene rings, though these are less common due to lower selectivity.

Reaction Conditions and Catalytic Systems

| Method | Catalysts | Temperature | Solvent | Yield | Remarks |

|---|---|---|---|---|---|

| Disproportionation of isopropyl naphthalene | Metal oxides (Al₂O₃, TiO₂) | 150–270°C | Not specified | High (exact % varies) | High selectivity for 2,7-isomer |

| Palladium-catalyzed coupling | Pd(PPh₃)₄, Pd(OAc)₂ | 80–120°C | Toluene, DMF | 70–90% | Regioselective, stereoselective |

| Wittig/HWE reactions | Phosphonium salts | 0–80°C | THF, DCM | Variable | Stereoselective for (E)-isomer |

Summary of Key Findings

| Aspect | Details |

|---|---|

| Preferred method | Catalytic disproportionation of isopropyl naphthalene with metal oxides |

| Reaction conditions | 150–270°C, moderate pressure, metal oxide catalysts |

| Advantages | High selectivity, long catalyst life, scalable |

| Alternative methods | Palladium-catalyzed coupling, Wittig/HWE reactions |

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(2-phenylvinyl)naphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the phenylvinyl groups to phenylethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Phenylethyl-substituted naphthalenes.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced

Scientific Research Applications

2,7-Bis(2-phenylvinyl)naphthalene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Materials Science: The compound is studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biology and Medicine: While specific biological applications are limited, derivatives of naphthalene compounds are often explored for their potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2,7-Bis(2-phenylvinyl)naphthalene primarily involves its interaction with light and its ability to undergo photophysical processes. The compound can absorb light and enter an excited state, leading to fluorescence or phosphorescence. This property is exploited in optoelectronic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Vinyl-Substituted Naphthalenes

Key Findings :

- Synthesis : 2,7-Bis(2-phenylvinyl)naphthalene requires UV irradiation for helicene formation, while distyrylnaphthalene is synthesized as an isomeric mixture .

- Optical Properties : The target compound’s extended conjugation enables absorption in the UV/Vis range, similar to fluorescent brighteners like C.I.199, but with distinct emission profiles due to structural differences .

Alkyl- and Alkoxy-Substituted Naphthalenes

Key Findings :

- Electronic Effects : Methyl and methoxy groups reduce conjugation compared to vinyl substituents, leading to blue-shifted UV absorption .

- Solid-State Behavior : Propargyloxy derivatives (e.g., ) form hydrogen-bonded networks, unlike the planar stacking of vinyl-substituted analogs.

Sulfonated and Functionalized Derivatives

Key Findings :

Q & A

Basic Research Question

- UV/Visible Spectroscopy : Identifies π→π* transitions in the conjugated system (e.g., absorption peaks at 250–350 nm) .

- NMR Spectroscopy : Confirms substitution patterns (e.g., vinyl proton splitting in -NMR at δ 6.5–7.5 ppm).

- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., [M] at m/z 358) and fragmentation patterns.

- Gas Chromatography (GC) : Assess purity using non-polar columns (e.g., HP-5MS) with retention indices calibrated against standards .

Basic Research Question

- Organic Electronics : Acts as a blue-emitting layer in OLEDs due to extended conjugation .

- Polymer Synthesis : Serves as a monomer for fluorinated polyimides, enhancing thermal stability (e.g., glass transition temperatures >300°C) .

- Photocatalysis : Modifies bandgap properties in hybrid materials for visible-light-driven reactions.

Mechanistic Insight : The phenylvinyl groups enhance electron delocalization, improving charge transport in thin-film devices.

How can mechanistic studies elucidate biological interactions of 2,7-Bis(2-phenylvinyl)naphthalene?

Advanced Research Question

- Molecular Docking : Screen against cytochrome P450 enzymes to predict metabolic pathways.

- In Vitro Assays : Measure ROS generation in hepatic cell lines (e.g., HepG2) using fluorescent probes (e.g., DCFH-DA).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to DNA or proteins.

Key Finding : Analogous naphthalene derivatives exhibit dose-dependent cytotoxicity via oxidative stress pathways .

What methodologies ensure purity and stability assessment under varying conditions?

Advanced Research Question

- Differential Scanning Calorimetry (DSC) : Determine melting points and thermal decomposition thresholds (e.g., T = 180–200°C).

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Photostability : Use UV chambers (λ = 254 nm) to assess photodegradation kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.